Regioselective N9 Glycosylation: 6-Chloropurine Tolyl-Protected Intermediate vs. 2,6-Disubstituted Purine Analogs
In the sodium salt glycosylation procedure, 6-chloropurine with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose produces exclusively N9-β and N7-β isomers, with no detectable N9-α anomer [1]. In stark contrast, the 2,6-dibromopurine analog under identical conditions yields a mixture of N9-β (major), N9-α (minor), and N7-β (lesser) isomers, fundamentally compromising product purity and requiring chromatographic separation [2]. The toluoyl-protected 6-chloropurine intermediate thus eliminates the need for anomer separation, a critical advantage in scale-up synthesis.
| Evidence Dimension | Glycosylation isomer distribution (N9 vs. N7 vs. anomers) |
|---|---|
| Target Compound Data | Exclusively N9-β and N7-β isomers; no N9-α anomer detectable |
| Comparator Or Baseline | 2,6-Dibromopurine analog: N9-β (major) + N9-α (minor) + N7-β (lesser) mixture |
| Quantified Difference | Target: 0% undesired α-anomer; Comparator: produces all three isomeric species |
| Conditions | Sodium salt glycosylation; NaH, CH3CN, RT; 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose |
Why This Matters
Elimination of α-anomer formation avoids costly chromatographic separation and improves isolated yield of the desired β-nucleoside, directly reducing manufacturing cost for cladribine and related APIs.
- [1] Robins, R. K.; Revankar, G. R. Method for the production of 2'-deoxyadenosine compounds. US Patent 4,760,137, issued July 26, 1988. View Source
- [2] Kazimierczuk, Z.; Cottam, H. B.; Revankar, G. R.; Robins, R. K. Synthesis and cytotoxicity of deoxyadenosine analogues: isomer distribution in the sodium salt glycosylation of 2,6-disubstituted purines. Journal of Medicinal Chemistry 1990, 33 (6), 1683–1687. View Source
